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Compound of Interest

Compound Name: Fluperlapine

Cat. No.: B1663347

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical
properties of fluperlapine, a dibenzazepine derivative with antipsychotic properties. This
document details the synthetic route, key chemical and physical characteristics, and analytical
methodologies. Furthermore, it elucidates the principal signaling pathways through which
fluperlapine is understood to exert its pharmacological effects. The information presented
herein is intended to serve as a valuable resource for researchers and professionals engaged
in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

Fluperlapine, with the [IUPAC name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-
dibenzo[b,e]azepine, is a tricyclic compound chemically and pharmacologically related to
clozapine.[1][2] It was first synthesized in 1979.[2] While it demonstrated efficacy in treating
conditions such as schizophrenia and psychosis, it was never commercialized.[2] This was
potentially due to its capacity to induce agranulocytosis, a serious adverse effect also
associated with clozapine.[2]

Below is a summary of the known chemical and physical properties of fluperlapine. It is
important to note that experimentally determined values for solubility, pKa, and melting point
are not readily available in the public domain and are often cited as "to be determined".
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Property Value Source

Molecular Formula C19H20FN3

Molecular Weight 309.39 g/mol
3-fluoro-6-(4-methylpiperazin-

UPAC Name 1—y|)-11H—(§ibenzo[)l/ofje;)azepine

CAS Number 67121-76-0

Appearance To be determined

Solubility To be determined

pKa To be determined

Melting Point To be determined

Purity (typical) >98%

Dry, dark, O - 4°C (short term),

Storage Conditions
-20°C (long term)

Synthesis of Fluperlapine

The synthesis of fluperlapine and related 6-piperazinyl-11H-dibenzo[b,e]azepines is described
in U.S. Patent 4,308,207. The general synthetic scheme involves the reaction of a lactam
intermediate with a piperazine derivative.

General Synthetic Scheme

The synthesis of fluperlapine can be conceptualized as a two-step process starting from a
suitable dibenzol[b,e]azepine lactam.
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General Synthesis of Fluperlapine

Step 1: Lactam Formation

Substituted
2-aminodiphenylmethane

ntramolecular Cyclization

Dibenzo[b,e]azepine
Lactam Intermediate

Step 2: Amination

Dibenzolb,e]azepine
Lactam Intermediate

wktrachorde (TiCl4)

Fluperlapine

N-methylpiperazine

Click to download full resolution via product page

A high-level overview of the synthetic pathway to fluperlapine.

Experimental Protocol (lllustrative)

The following protocol is an illustrative example for the synthesis of a 6-piperazinyl-11H-
dibenzo[b,e]azepine derivative, based on general methods for this class of compounds.
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Researchers should consult the specific details within U.S. Patent 4,308,207 and adapt the
procedure accordingly for fluperlapine.

Materials:

¢ 3-Fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (the lactam intermediate)
e N-methylpiperazine

 Titanium tetrachloride (TiCla)

e Anhydrous toluene

e Anhydrous anisole

* |sopropanol

o Concentrated ammonia solution

» Diatomaceous earth

e Hydrochloric acid (10%)

» Ether or other suitable organic solvent for extraction
e Sodium sulfate (anhydrous)

Procedure:

e Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, dropping funnel,
and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous
toluene and anhydrous anisole.

» Addition of TiCla: Cool the solvent mixture in an ice bath and slowly add titanium tetrachloride
via the dropping funnel.

» Addition of Reactants: To the cooled solution, add the 3-fluoro-5,11-dihydro-6H-
dibenzo[b,e]azepin-6-one and N-methylpiperazine.
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» Reaction: Heat the reaction mixture to reflux (approximately 110-112°C) and maintain for
several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-
MS).

o Work-up:

[e]

Cool the reaction mixture to 60-70°C and add isopropanol to dissolve any precipitated
titanium compounds.

o Add diatomaceous earth and then slowly add concentrated ammonia solution with cooling
to precipitate titanium salts.

o Filter the mixture, washing the filter cake with toluene.
o Combine the filtrate and washings, and wash with water.
o Extract the organic phase with 10% hydrochloric acid.

o Make the acidic aqueous extract basic with an excess of dilute ammonia to precipitate the
crude product.

o Purification:

[e]

Extract the crude product with a suitable organic solvent such as ether.

o

Wash the organic extract with water and dry over anhydrous sodium sulfate.

[¢]

Evaporate the solvent under reduced pressure to yield the crude fluperlapine.

o

Further purification can be achieved by recrystallization from an appropriate solvent or by
column chromatography.

Analytical Methodologies

Validated analytical methods are crucial for the quantification and characterization of
fluperlapine in research and development settings. While specific validated methods for
fluperlapine are not widely published, the following protocols are based on established
methods for structurally related antipsychotic drugs and can be adapted.
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High-Performance Liquid Chromatography (HPLC)
(lllustrative)

This method is based on a general reverse-phase HPLC procedure for the analysis of
olanzapine, a structurally similar compound.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum patrticle size).

o Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,
a phosphate buffer (pH 4.0) and acetonitrile in a ratio of approximately 53:47 (v/v), with a
small amount of an amine modifier like triethylamine (e.g., 0.03%) to improve peak shape.

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at a wavelength of approximately 235 nm.
* Injection Volume: 20 pL.

» Sample Preparation: Dissolve the sample in the mobile phase. For analysis in biological
matrices, a liquid-liquid or solid-phase extraction would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of fluperlapine.
While a complete spectral assignment for fluperlapine is not readily available in the public
domain, the expected spectra can be predicted based on its structure. A study on the
bioactivation of fluperlapine mentions the use of NMR to characterize adducts, indicating that
spectral data has been acquired by researchers.

e 1H-NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the dibenzazepine ring system, the methylene protons of the azepine
and piperazine rings, and the methyl protons of the N-methyl group.

e 1B3C-NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 19 carbon
atoms in the fluperlapine molecule, including the aromatic carbons, the aliphatic carbons of
the rings, and the methyl carbon.
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e F-NMR: Given the presence of a fluorine atom, fluorine-19 NMR would be a valuable
technique for characterization, showing a signal for the single fluorine atom on the aromatic

ring.

Mechanism of Action and Signaling Pathways

Fluperlapine's pharmacological profile is characterized by its interaction with multiple
neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It acts as an
antagonist at dopamine D2z and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signhaling Pathway

Fluperlapine blocks D2 receptors, which are G-protein coupled receptors (GPCRs) that couple
to Gai/o proteins. This antagonism is believed to be a key mechanism for its antipsychotic
effects.
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Fluperlapine's Effect on Dopamine D2 Receptor Signaling
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Fluperlapine antagonizes the dopamine D2 receptor, leading to a modulation of downstream
signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

Fluperlapine also exhibits antagonist activity at 5-HT2A receptors. This action is thought to
contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal
side effects associated with D2 receptor blockade and improving negative symptoms of
schizophrenia.
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Fluperlapine's Effect on Serotonin 5-HT2A Receptor Signaling
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Fluperlapine's antagonism of the 5-HT2A receptor modulates intracellular signaling cascades.
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Conclusion

Fluperlapine remains a compound of significant interest for its complex pharmacology and its
potential to inform the development of novel antipsychotic agents. This technical guide has
provided a detailed overview of its synthesis and chemical properties, drawing from the
available scientific and patent literature. While a complete experimental dataset for some of its
physical properties is lacking, the provided methodologies for synthesis and analysis offer a
solid foundation for researchers. The elucidation of its interactions with key neurotransmitter
signaling pathways underscores the rationale for its antipsychotic activity and provides a
framework for future drug discovery efforts in this therapeutic area. Further research to fully
characterize its physicochemical properties and to develop and validate specific analytical
methods is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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